3-Ethylidene-1-methylpyrrolidine-2,5-dione
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Overview
Description
3-Ethylidene-1-methylpyrrolidine-2,5-dione is a heterocyclic compound that belongs to the class of pyrrolidine-2,5-diones. This compound is characterized by a five-membered ring structure containing nitrogen and two carbonyl groups. It is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylidene-1-methylpyrrolidine-2,5-dione typically involves the reaction of ethyl acetoacetate with methylamine, followed by cyclization. The reaction conditions often include the use of a base such as sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Ethylidene-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Ethylidene-1-methylpyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethylidene-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A closely related compound with similar structural features.
Pyrrolone: Another related compound with a similar five-membered ring structure.
Pyrrolidinone: A derivative with a lactam ring structure.
Uniqueness
3-Ethylidene-1-methylpyrrolidine-2,5-dione is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
61892-74-8 |
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Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-ethylidene-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H9NO2/c1-3-5-4-6(9)8(2)7(5)10/h3H,4H2,1-2H3 |
InChI Key |
OVLGJUXUSUZXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CC(=O)N(C1=O)C |
Origin of Product |
United States |
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